2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
Description
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS: 1060816-60-5) is a heterocyclic compound featuring a pyrrolopyrimidine core substituted with a chlorine atom at position 2 and a nitrile group at position 3. Its molecular formula is C₇H₃ClN₄, with a monoisotopic mass of 177.9734 g/mol . This compound is commercially available at 95% purity and is widely utilized in medicinal chemistry as a scaffold for developing kinase inhibitors, antiparasitic agents, and anticancer therapeutics . Its chlorine substituent enhances electrophilicity, making it a versatile intermediate for further functionalization via nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-11-3-5-4(1-9)2-10-6(5)12-7/h2-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXHKYDDAIAILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with cyanoacetic acid derivatives under basic conditions, followed by cyclization and chlorination steps . Another approach includes the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolo[2,3-D]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems, which are valuable in drug discovery.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and acyl chlorides are used under acidic conditions.
Cyclization Reactions: Catalysts like palladium and copper salts are often employed in cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular mechanisms of diseases.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and identifying drug targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Key Observations:
- Chlorine vs. Amino Groups: Chlorine at position 2 (target compound) increases electrophilicity, facilitating nucleophilic substitutions, whereas amino groups (e.g., 2,4-diamino analog) enhance hydrogen bonding, improving target binding affinity .
- Bromine Substitution : Bromine at position 6 (CAS: 19393-83-0) enables cross-coupling reactions, as demonstrated in for synthesizing styryl derivatives .
- Morpholino/Piperidinyl Groups: Nitrogen-rich substituents (e.g., morpholino at position 4) improve aqueous solubility and kinase selectivity, as seen in IKKα inhibitors .
Anticancer Activity
- Target Compound: Demonstrated potent inhibition of monopolar spindle 1 (MPS1) kinase in triple-negative breast cancer (TNBC) cells, with in vivo efficacy .
- 4-Phenyl Derivative (Compound 43) : Exhibited moderate antiproliferative activity (CAS: N/A; HRMS: 236.0931), likely due to hydrophobic interactions with kinase pockets .
- 4-(4-Hydroxyphenyl) Derivative (Compound 44) : Enhanced activity over phenyl analogs, attributed to hydroxyl-mediated hydrogen bonding .
Antiparasitic Activity
- 6-Bromo Derivative (Compound 5) : Served as a precursor for synthesizing antiparasitic styryl derivatives (e.g., compound 6b) via Suzuki-Miyaura coupling .
- 2-Amino-4-(1-pyrrolidinyl) Derivative (Compound 13): Showed improved efficacy against parasitic kinases compared to chloro-substituted analogs .
Kinase Selectivity
- Morpholino Derivative (Compound 19): Achieved >100-fold selectivity for IKKα over IKKβ due to optimized steric and electronic interactions .
- (R)-3-Hydroxypyrrolidinyl Derivative (Compound 25) : Demonstrated chiral-dependent activity, highlighting the role of stereochemistry in kinase binding .
Biological Activity
Overview
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a pyrrolo[2,3-D]pyrimidine core with a chlorine atom and a carbonitrile group, which contribute to its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound involves the inhibition of the Monopolar Spindle 1 (MPS1) kinase. MPS1 is crucial for proper chromosome segregation during cell division. The compound inhibits MPS1's kinase activity, leading to:
- Cell Cycle Arrest : The inhibition results in the disruption of normal cell cycle progression.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., P53, BAX) and downregulating anti-apoptotic genes (e.g., Bcl2) .
| Property | Value |
|---|---|
| Chemical Formula | C₇H₃ClN₄ |
| Molecular Weight | 172.56 g/mol |
| CAS Number | 1060816-60-5 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays showed that the compound has potent activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as low as 0.38 μM .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has indicated that specific modifications to the compound can enhance its biological efficacy. For example:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings significantly improved the anticancer activity of derivatives based on this compound .
Case Study 1: Inhibition of MPS1 Kinase
A study focused on the inhibition of MPS1 by this compound demonstrated that:
- Mechanism : The compound binds to the ATP-binding site of MPS1, preventing phosphorylation events critical for mitosis.
- Outcome : Cells treated with this compound showed increased rates of apoptosis and abnormal chromosome segregation, confirming its role as a potential therapeutic agent in cancer treatment .
Case Study 2: Comparative Analysis with Other Kinase Inhibitors
In comparative studies with established kinase inhibitors like Cabozantinib, this compound exhibited superior efficacy in inducing apoptosis in certain cancer cell lines while maintaining lower toxicity toward normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
